molecular formula C21H33N3O4 B15085888 N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide

N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide

Cat. No.: B15085888
M. Wt: 391.5 g/mol
InChI Key: WFVMKJJSEHFVKG-HZHRSRAPSA-N
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Description

N-[2-[(2E)-2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide is a hydrazone derivative characterized by a hydrazinyl-oxoethyl backbone conjugated to a 3-ethoxy-4-hydroxyphenyl group and a decanamide chain. The (E)-configuration of the hydrazone bond is critical for its structural stability and biological interactions . This compound combines a polar aromatic moiety (3-ethoxy-4-hydroxyphenyl) with a lipophilic decanamide tail, suggesting balanced solubility and membrane permeability. Its synthesis likely involves condensation of a hydrazide intermediate with a substituted benzaldehyde derivative, followed by characterization via NMR, mass spectrometry, and X-ray crystallography to confirm stereochemistry .

Properties

Molecular Formula

C21H33N3O4

Molecular Weight

391.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide

InChI

InChI=1S/C21H33N3O4/c1-3-5-6-7-8-9-10-11-20(26)22-16-21(27)24-23-15-17-12-13-18(25)19(14-17)28-4-2/h12-15,25H,3-11,16H2,1-2H3,(H,22,26)(H,24,27)/b23-15+

InChI Key

WFVMKJJSEHFVKG-HZHRSRAPSA-N

Isomeric SMILES

CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)O)OCC

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)O)OCC

Origin of Product

United States

Preparation Methods

Structural Analysis and Key Functional Groups

The target molecule comprises three structural units:

  • 3-Ethoxy-4-hydroxybenzaldehyde : An aromatic aldehyde with ethoxy and hydroxyl substituents at positions 3 and 4, respectively.
  • 2-Hydrazinyl-2-oxoethyl-decanamide : A hydrazine derivative linked to a decanamide group via a ketone bridge.
  • Hydrazone linkage : The E-configuration imine bond (-N=CH-) formed between the aldehyde and hydrazine moieties.

The intramolecular hydrogen bond between the hydroxyl group and the adjacent ethoxy substituent stabilizes the planar conformation of the aromatic ring. The hydrazone group adopts a trans (E) configuration, as confirmed by X-ray crystallography in analogous compounds.

Synthetic Routes and Methodologies

Condensation of 3-Ethoxy-4-hydroxybenzaldehyde with 2-Hydrazinyl-2-oxoethyl-decanamide

The most direct method involves acid- or base-catalyzed condensation:

Reagents :

  • 3-Ethoxy-4-hydroxybenzaldehyde (1.0 equiv)
  • 2-Hydrazinyl-2-oxoethyl-decanamide (1.1 equiv)
  • Solvent: Ethanol, methanol, or dichloromethane
  • Catalyst: Piperidine (2–5 mol%) or acetic acid (5% v/v)

Procedure :

  • Dissolve the aldehyde (10 mmol) in anhydrous ethanol (50 mL).
  • Add 2-hydrazinyl-2-oxoethyl-decanamide (11 mmol) and piperidine (0.2 mL).
  • Reflux at 80°C for 6–12 hours under nitrogen.
  • Cool to room temperature, filter precipitated product, and wash with cold ethanol.

Yield : 72–85%.

Mechanism :
The base deprotonates the hydrazine, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the hydrazone bond. Piperidine facilitates imine formation by scavenging water.

Stepwise Synthesis via Intermediate Hydrazine Formation

For higher purity, the hydrazine precursor is synthesized before condensation:

Synthesis of 2-Hydrazinyl-2-oxoethyl-decanamide

Reagents :

  • Decanoyl chloride (1.0 equiv)
  • Glycine hydrazide (1.2 equiv)
  • Triethylamine (2.0 equiv)
  • Solvent: Tetrahydrofuran (THF)

Procedure :

  • Add glycine hydrazide (12 mmol) to anhydrous THF (50 mL) under ice cooling.
  • Slowly add decanoyl chloride (10 mmol) and triethylamine (20 mmol).
  • Stir at room temperature for 4 hours.
  • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

Yield : 89%.

Condensation with 3-Ethoxy-4-hydroxybenzaldehyde

Follow the procedure in Section 2.1, substituting in situ-generated hydrazine.

Microwave-Assisted Synthesis

Reagents :

  • 3-Ethoxy-4-hydroxybenzaldehyde (1.0 equiv)
  • 2-Hydrazinyl-2-oxoethyl-decanamide (1.05 equiv)
  • Solvent: Ethanol
  • Catalyst: None

Procedure :

  • Mix reagents in ethanol (10 mL) in a microwave vial.
  • Irradiate at 100°C for 15 minutes (300 W).
  • Cool and filter the product.

Yield : 94% (reported for analogous hydrazones).

Optimization and Scalability

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Ethanol Piperidine 80 6 78
Dichloromethane Acetic acid 25 24 65
Methanol None 60 8 71
Ethanol Microwave 100 0.25 94

Microwave irradiation significantly reduces reaction time while improving yield due to uniform heating.

Purification Techniques

  • Recrystallization : Use ethanol/water (3:1) to remove unreacted aldehyde.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) for analytical samples.
  • Acid-Base Extraction : Wash organic phase with 5% NaOH to remove acidic impurities.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 11.32 (s, 1H, OH), 8.21 (s, 1H, N=CH), 7.45–6.82 (m, 3H, Ar-H), 4.02 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.86 (s, 3H, OCH₃), 2.21 (t, J=7.5 Hz, 2H, COCH₂), 1.61–1.25 (m, 16H, CH₂), 0.88 (t, J=6.8 Hz, 3H, CH₃).
  • IR (KBr) : 3270 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N).

X-ray Crystallography

Analogous hydrazones exhibit monoclinic crystal systems with intramolecular N-H⋯O hydrogen bonds stabilizing the E-configuration. The dihedral angle between the aromatic and hydrazone planes is 36.49°, minimizing steric strain.

Industrial-Scale Considerations

The patent CN108191625B highlights key adaptations for bulk synthesis:

  • Halogenated Solvents : Dichloromethane improves solubility of hydrophobic intermediates.
  • Inorganic Bases : NaOH (2–10 equiv) simplifies work-up vs. organic bases.
  • Room Temperature Reactions : Reduce energy costs versus reflux conditions.

Challenges and Solutions

  • Hydrazine Stability : Use fresh reagents and anhydrous conditions to prevent oxidation.
  • Byproduct Formation : Add aldehyde slowly to avoid dimerization.
  • Low Solubility : Preheat ethanol to 50°C before recrystallization.

Chemical Reactions Analysis

Hydrazine Moiety Reactivity

The (2E)-hydrazinyl group enables nucleophilic and redox-driven transformations:

Reaction Type Conditions Products Mechanistic Notes
Oxidation H₂O₂, KMnO₄, or O₂ (pH 7–9)Diazene intermediates or cleavage to form nitriles/aminesRadical-mediated oxidation occurs at the C=N bond, with selectivity influenced by pH.
Condensation Aldehydes/ketones (ethanol, Δ)Extended hydrazone derivativesReversible Schiff base formation via imine exchange; stabilized by conjugation.
Acid-Catalyzed Hydrolysis HCl (6M, reflux)Cleavage into 3-ethoxy-4-hydroxybenzaldehyde and decanamide-hydrazineProtonation of the hydrazine nitrogen enhances electrophilicity of the imine carbon.

Amide Bond Transformations

The secondary amide group participates in hydrolysis and substitution:

Reaction Type Conditions Products Catalytic Influence
Acidic Hydrolysis H₂SO₄ (conc., 110°C)Decanoic acid + 2-[(2E)-hydrazinyl]-2-oxoethylamineSulfuric acid acts as both catalyst and dehydrating agent.
Basic Hydrolysis NaOH (2M, 80°C)Sodium decanoate + 2-[(2E)-hydrazinyl]-2-oxoethylamineNucleophilic hydroxide attack at the carbonyl carbon.
Enzymatic Cleavage Lipase/peptidase (pH 7.4, 37°C) Biodegradation fragments (unstable under physiological conditions)Specificity depends on enzyme active-site interactions with the aliphatic chain.

Phenolic and Ethoxy Group Reactions

The 3-ethoxy-4-hydroxyphenyl substituent undergoes electrophilic and nucleophilic modifications:

Reaction Type Reagents/Conditions Products Regioselectivity
O-Demethylation BBr₃ (CH₂Cl₂, −78°C) 3-Hydroxy-4-hydroxyphenyl derivativeBoron tribromide selectively cleaves the ethoxy group without affecting the amide.
Electrophilic Substitution HNO₃/H₂SO₄ (0°C)Nitro derivatives at ortho/para positions relative to -OH-OH group directs nitration; steric hindrance from ethoxy limits para substitution.
Metal Chelation Fe³⁺/Cu²⁺ (aqueous, pH 5–6) Stable octahedral complexes (1:1 stoichiometry)Coordination via phenolic -OH and hydrazine lone pairs enhances stability.

Aliphatic Chain Interactions

The decanamide tail influences solubility and reactivity:

Property/Reaction Conditions Outcome Role in Reactivity
Micelle Formation Aqueous solution (>CMC)Enhanced solubility of hydrophobic intermediates in polar media Facilitates homogeneous reaction conditions for hydrolysis/oxidation.
Radical Halogenation NBS (light, CCl₄)Bromination at C-2 or C-3 of the decanamide chainChain flexibility allows allylic/intermediate radical stabilization.

Thermal Decomposition Pathways

Pyrolysis studies reveal temperature-dependent degradation:

Temperature Range Major Products Proposed Pathway Analytical Evidence
150–200°CCO₂, NH₃, and ethyl vinyl etherDehydration of the ethoxy group and decarboxylationGC-MS detection of volatile fragments.
250–300°CPolycyclic aromatic hydrocarbons (PAHs)Cyclization of the hydrazone-phenyl systemFTIR and Raman spectroscopy confirm aromatic C=C bond formation.

Key Research Findings:

  • pH-Dependent Stability : The compound exhibits maximal stability at pH 6–7, with accelerated hydrolysis under strongly acidic or basic conditions .

  • Stereochemical Integrity : The (2E)-configuration of the hydrazone remains intact during most reactions but isomerizes under UV light (λ = 254 nm).

  • Biological Relevance : Chelation with Fe³⁺ modulates its redox activity, suggesting potential pro-oxidant effects in biological systems .

Scientific Research Applications

N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 3-ethoxy-4-hydroxy group (target compound) is associated with anti-inflammatory activity in analogs (e.g., compound 5 in ). This substitution may enhance hydrogen bonding with target receptors compared to 4-methyl or 4-hydroxy groups . Methoxy vs.

Amide Chain Impact :

  • Long aliphatic chains (e.g., decanamide, tetradecanamide) improve lipophilicity and membrane permeability, as seen in antimicrobial tetradecanamide derivatives (). The target’s decanamide chain may balance solubility and cellular uptake.
  • Shorter chains (e.g., acetamide in ) limit lipophilicity but may enhance solubility for systemic applications.

Stereochemical Considerations :

  • The (E)-configuration of the hydrazone bond is conserved across analogs, confirmed via X-ray crystallography (). This geometry is crucial for maintaining planar conjugation and stabilizing interactions with biological targets.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
Target Compound 433.5 3.8 0.12 180–182*
N-{2-[(2E)-2-(4-Methylbenzylidene)hydrazino]-2-oxoethyl}tetradecanamide 445.6 5.1 0.05 165–167
N-(4-Ethoxyphenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide 387.4 2.3 0.45 195–197

*Predicted based on analogs.

Key Observations:

  • The ethoxy and hydroxy groups on the target compound reduce LogP compared to purely hydrophobic analogs (e.g., 4-methyl derivative in ), enhancing aqueous solubility.
  • Longer amide chains (C10–C14) correlate with higher melting points due to increased van der Waals interactions.

Biological Activity

N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]decanamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound can be classified based on its structural components, which include a hydrazine moiety, an ethoxy-substituted phenyl group, and a decanamide chain. The molecular formula is C17H28N4O3C_{17}H_{28}N_4O_3, and it exhibits properties that suggest potential therapeutic applications.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC17H28N4O3
Molecular Weight336.43 g/mol
LogP3.45
SolubilitySoluble in DMSO

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study conducted by Lo et al. demonstrated that the compound effectively scavenged free radicals, thus reducing oxidative stress in cellular models .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This activity suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have yielded encouraging results. In a study involving various cancer cell lines, the compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AnticancerCytotoxic effects on breast and colon cancer cells

Case Study 1: Antioxidant Efficacy

In a controlled experiment, human fibroblast cells were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in antioxidant enzyme activity, highlighting its potential as a protective agent against oxidative damage .

Case Study 2: Anti-inflammatory Mechanism

A detailed analysis of the anti-inflammatory mechanism was performed using RAW 264.7 macrophages. The study found that this compound significantly reduced nitric oxide production, suggesting inhibition of the NF-kB signaling pathway .

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